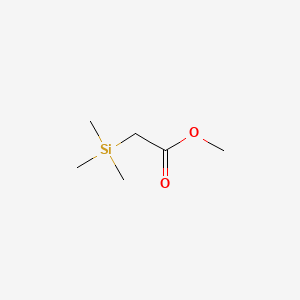

Methyl (trimethylsilyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHUZDFFYVRXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183422 | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-76-9 | |

| Record name | Acetic acid, 2-(trimethylsilyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: Unveiling a Versatile C2 Synthon

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Methyl (trimethylsilyl)acetate

This compound, with the CAS Number 2916-76-9, is a bifunctional organosilicon compound that has emerged as a cornerstone reagent in modern organic synthesis.[1] Its structure uniquely combines a methyl ester with a methylene group activated by an adjacent trimethylsilyl (TMS) moiety. This arrangement provides a powerful platform for the generation of a stabilized, nucleophilic α-silyl carbanion, making it an invaluable tool for the construction of carbon-carbon bonds. This guide provides an in-depth exploration of its chemical properties, core reactivity, and field-proven applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential. We will delve into the causality behind its reactivity, provide validated experimental protocols, and offer a comprehensive profile of this essential building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. This compound is a clear, liquid ester characterized by the properties summarized below.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2916-76-9 | [1][2] |

| Molecular Formula | C₆H₁₄O₂Si | [1] |

| Molecular Weight | 146.26 g/mol | [1][3] |

| IUPAC Name | methyl 2-(trimethylsilyl)acetate | [1] |

| Appearance | Liquid | |

| Boiling Point | 38-39 °C at 13 mmHg | [2][3] |

| Density | 0.891 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.414 | [2] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [3] |

| SMILES String | COC(=O)C(C)C | [1] |

Spectroscopic Signature for Compound Verification

Spectroscopic analysis provides an unambiguous fingerprint for compound identity and purity. The key to interpreting the spectra of this compound lies in recognizing the distinct electronic environments of its proton and carbon nuclei.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct singlets. The nine chemically equivalent protons of the trimethylsilyl group (-(Si(CH₃)₃)) typically appear far upfield around δ 0.1 ppm, a hallmark of protons on silicon. The two protons of the methylene group (-CH₂-) adjacent to both the silicon atom and the carbonyl group resonate around δ 2.0 ppm. The three protons of the methyl ester (-OCH₃) are found further downfield, typically around δ 3.6 ppm, due to the deshielding effect of the adjacent oxygen atom.[4]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the trimethylsilyl methyls (near δ 0 ppm), the α-carbon, the carbonyl carbon (typically > δ 170 ppm), and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.

Core Reactivity: Generation and Utility of the α-Silyl Carbanion

The synthetic utility of this compound is overwhelmingly derived from the acidity of the protons on the carbon alpha to the carbonyl group. The presence of the silicon atom stabilizes the resulting conjugate base, facilitating its formation and subsequent reaction with a wide range of electrophiles.[5]

Enolate Generation: A Controlled Deprotonation

The generation of the corresponding lithium enolate, methyl lithiotrimethylsilylacetate, is the critical first step in most applications. This is achieved by deprotonation using a strong, non-nucleophilic base under anhydrous, aprotic conditions at low temperatures.

Causality of Experimental Choice:

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its pKa is sufficiently high (~36) to quantitatively and irreversibly deprotonate the α-carbon (pKa ~25-27), while its significant steric bulk prevents it from acting as a nucleophile and adding to the ester carbonyl.[6]

-

Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is crucial to prevent side reactions, such as Claisen condensation or decomposition of the LDA, and to ensure the kinetic enolate is formed cleanly.[6]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. It is aprotic and effectively solvates the lithium cation of the enolate, preventing aggregation and maintaining reactivity.[7]

Caption: Formation of the key lithium enolate intermediate.

Synthetic Transformations: The Peterson Olefination

A classic and powerful application of the this compound enolate is the Peterson olefination. This reaction provides a reliable method for the synthesis of α,β-unsaturated esters from aldehydes and ketones.

Mechanism Insight: The reaction proceeds via the nucleophilic attack of the α-silyl carbanion on a carbonyl electrophile, forming a β-hydroxysilane intermediate. This intermediate is then subjected to elimination (either acid- or base-catalyzed) to yield the alkene. The stereochemical outcome of the elimination can often be controlled by the conditions used to eliminate the trimethylsilanol byproduct, with basic conditions typically favoring the formation of Z-isomers.

Caption: Workflow of the Peterson Olefination reaction.

Protocol 1: Peterson Olefination of Cyclohexanone with this compound

This protocol describes a representative procedure and must be performed by qualified personnel using appropriate safety precautions in a fume hood.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

-

Solvent and Base: Charge the flask with anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, slowly add this compound (1.0 equivalent) dropwise via syringe. Maintain the temperature at -78 °C and stir for 1 hour. The successful formation of the enolate is critical for the subsequent step.

-

Carbonyl Addition: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.

-

Elimination: Allow the reaction to warm to room temperature. For base-induced elimination, the reaction can be quenched by adding a suspension of potassium hydride (KH) in THF.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated ester.

Safety and Handling

This compound is a flammable liquid and an irritant.[8] Proper handling is essential to ensure laboratory safety. All manipulations should be conducted in a well-ventilated chemical fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves.[9]

-

Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[9]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[9]

-

Respiratory Protection: Not typically required if handled in a fume hood. If inhalation risk exists, a NIOSH-certified organic vapor respirator is recommended.[9]

Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a synthetically powerful and versatile reagent. Its value is rooted in the predictable and efficient generation of a stabilized α-silyl carbanion, which serves as a potent nucleophile for carbon-carbon bond formation. Mastery of its reactivity, particularly in the context of the Peterson olefination, provides researchers with a reliable tool for accessing α,β-unsaturated esters, which are prevalent motifs in pharmaceuticals and natural products. Adherence to proper handling and reaction protocols is paramount to achieving safe and reproducible results, unlocking the full potential of this essential C2 building block.

References

-

Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]

-

Angene Chemical. (2024). Trimethylsilyl (trimethylsilyl)acetate Safety Data Sheet. [Link]

-

Changfu Chemical. (n.d.). Trimethylsilyl acetate CAS: 2754-27-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.

-

New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. [Link]

-

University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 97% , 2916-76-9 - CookeChem [cookechem.com]

- 3. Organosilicon,CAS#:2916-76-9,(三甲基硅基)乙酸甲酯,N-(3-TRIMETHOXYSILYLPROPYL)MORPHOLINE [en.chemfish.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

- 10. nj.gov [nj.gov]

The Synthetic Cornerstone: A Technical Guide to Methyl (trimethylsilyl)acetate

For the modern researcher in organic synthesis and drug development, a deep understanding of versatile reagents is paramount to innovation. Methyl (trimethylsilyl)acetate (CAS No. 2916-76-9), a seemingly simple organosilicon compound, stands as a testament to this principle. Its unique bifunctional nature, housing both a nucleophilic potential at the α-carbon and the influential trimethylsilyl group, unlocks a diverse array of synthetic transformations. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering both mechanistic insights and field-proven protocols for the discerning scientist.

Core Characteristics: Physicochemical and Spectroscopic Profile

A thorough grasp of a reagent's fundamental properties is the bedrock of its effective application. This compound is a colorless liquid whose behavior in chemical systems is dictated by the interplay of its ester and silyl moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2916-76-9[1][2] |

| Molecular Formula | C6H14O2Si[1][2] |

| Molecular Weight | 146.26 g/mol |

| Appearance | Transparent liquid |

| Boiling Point | 38-39 °C at 13 mmHg[3] |

| Density | 0.891 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.414[3] |

Spectroscopic Fingerprints

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. These data are crucial for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. Key expected signals include a singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, a singlet for the methylene protons adjacent to the silicon atom, and a singlet for the methyl protons of the ester group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data, showing distinct signals for the methyl carbons of the TMS group, the methylene carbon, the ester's methyl carbon, and the carbonyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups. A prominent feature is the C=O (carbonyl) stretch of the ester, typically appearing around 1740 cm⁻¹. Vibrations associated with the Si-C bonds of the trimethylsilyl group are also observable.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and the presence of the trimethylsilyl cation ([Si(CH₃)₃]⁺), which is often a dominant peak.[1][4][5]

Synthesis of this compound: A Practical Protocol

The accessibility of this compound through straightforward synthetic procedures contributes to its widespread use. A common and efficient method involves the reaction of methyl acetate with a strong base to form the enolate, which is then trapped with trimethylsilyl chloride.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Base Preparation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via syringe to generate lithium diisopropylamide (LDA) in situ. The solution is stirred for 30 minutes at this temperature.

-

Enolate Formation: A solution of methyl acetate in anhydrous THF is added dropwise to the freshly prepared LDA solution, maintaining the temperature at -78 °C. The formation of the lithium enolate is allowed to proceed for 1 hour.

-

Silylation: Freshly distilled trimethylsilyl chloride (TMSCl) is added dropwise to the enolate solution at -78 °C.[6] The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

The Peterson Olefination: A Stereoselective Approach to Alkenes

A cornerstone application of this compound is its role in the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[7][8][9] This reaction proceeds via a β-hydroxysilane intermediate, and its true synthetic utility lies in the ability to control the stereochemical outcome of the elimination step.

Mechanism of the Peterson Olefination

The reaction is initiated by the deprotonation of this compound with a strong base like LDA to form an α-silyl carbanion. This nucleophile then adds to a ketone or aldehyde. The subsequent elimination of the resulting β-hydroxysilane intermediate can be directed to yield either the E- or Z-alkene.

-

Basic Conditions: Treatment with a base (e.g., potassium hydride) leads to a concerted syn-elimination.[9]

-

Acidic Conditions: Under acidic conditions, the elimination proceeds via an anti-periplanar arrangement.[9]

Caption: Stereocontrol in the Peterson Olefination.

Experimental Protocol: Peterson Olefination for α,β-Unsaturated Ester Synthesis

-

Carbanion Formation: In a flame-dried flask under a nitrogen atmosphere, a solution of this compound in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour.

-

Carbonyl Addition: A solution of the desired aldehyde or ketone in anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction is stirred for 2-3 hours at this temperature.

-

Elimination (Basic Conditions for Z-Isomer): Potassium hydride (KH) is carefully added to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the elimination is complete (monitored by TLC).

-

Workup and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography on silica gel.

A Stable Enolate Equivalent for Strategic C-C Bond Formation

Beyond olefination, the lithium enolate derived from this compound serves as a highly effective and stable equivalent of the methyl acetate enolate. This circumvents challenges associated with the self-condensation of traditional ester enolates, providing a reliable nucleophile for various carbon-carbon bond-forming reactions, including conjugate additions.

Conceptual Framework: Enolate Equivalence

Caption: Role as an enolate equivalent in conjugate addition.

Experimental Protocol: Conjugate Addition to an α,β-Unsaturated Ketone

-

Enolate Generation: Following the procedure described in the Peterson olefination protocol, generate the lithium enolate of this compound at -78 °C.

-

Conjugate Addition: A solution of the α,β-unsaturated ketone (e.g., cyclohexenone) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. After extraction with diethyl ether, the combined organic layers are washed, dried, and concentrated. The resulting 1,5-dicarbonyl compound is purified by flash chromatography.

Relevance in Drug Discovery and Development

The synthetic methodologies enabled by this compound are directly applicable to the synthesis of complex molecular architectures found in pharmaceuticals. For instance, the stereoselective construction of carbon-carbon bonds is crucial in the synthesis of steroids and prostaglandins.

Furthermore, the introduction of a methyl group can profoundly influence a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect. This compound provides a reliable means to introduce a carboxymethyl group, which can be further elaborated, or to construct frameworks where methyl groups can be strategically placed to enhance binding affinity, improve metabolic stability, or modulate physicochemical properties.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is imperative for laboratory safety. It is a flammable liquid and can cause skin and eye irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor.[3] |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple ester. It is a sophisticated synthetic tool that offers chemists precise control over challenging transformations. Its utility in stereoselective olefin synthesis via the Peterson reaction and its reliability as a stable enolate equivalent for constructing carbon-carbon bonds make it an indispensable reagent. For researchers and drug development professionals, mastering the application of this compound is a step towards more efficient and elegant solutions to complex synthetic problems.

References

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

-

Wikipedia. (2023). Peterson olefination. Retrieved from [Link]

-

NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

-

YouTube. (2021). Peterson Olefination Mechanism | Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2005). Quantum Chemical Calculations on the Peterson Olefination with α-Silyl Ester Enolates. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Methyl(trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methyl(trimethylsilyl)acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methanol, (trimethylsilyl)-, acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methanol, 1-(trimethylsilyl)-, 1-acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.

-

Sci-Hub. (2013). First Tandem Asymmetric Conjugate Addition of Alkenyl Nucleophiles and Silyl Trapping of the Intermediate Enolates. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Beilstein Journals. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation. Retrieved from [Link]

-

SpectraBase. (n.d.). (CH3)3SI-O-CH3 - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

-

Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

Sources

- 1. Methyl(trimethylsilyl)acetate [webbook.nist.gov]

- 2. Methyl(trimethylsilyl)acetate [webbook.nist.gov]

- 3. Methyl trimethylsilylacetate 97 2916-76-9 [sigmaaldrich.com]

- 4. Methanol, (trimethylsilyl)-, acetate [webbook.nist.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. Peterson olefination - Wikipedia [en.wikipedia.org]

- 9. Peterson Olefination | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to Methyl (trimethylsilyl)acetate: Structure, Properties, and Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of methyl (trimethylsilyl)acetate, a versatile organosilicon compound. The document details its fundamental molecular structure and physicochemical properties. A significant focus is placed on its role in synthetic organic chemistry, particularly as a key reagent in the Peterson olefination for the stereoselective synthesis of α,β-unsaturated esters. A detailed, field-proven protocol for its laboratory-scale synthesis via Fischer esterification is provided, accompanied by a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this reagent's characteristics and applications.

Introduction and Core Concepts

This compound, with the CAS Registry Number 2916-76-9, is the methyl ester of (trimethylsilyl)acetic acid.[1] Its structure is characterized by a trimethylsilyl (TMS) group attached to the α-carbon of methyl acetate. This structural feature is pivotal to its chemical reactivity, rendering the α-protons acidic and enabling the formation of a stabilized carbanion (an α-silyl ester enolate). This enolate is a cornerstone of its synthetic utility, most notably in carbon-carbon bond-forming reactions.

Unlike its isomer, trimethylsilyl acetate (CH₃CO₂Si(CH₃)₃), which is primarily used as a silylating agent to protect alcohols, this compound's value lies in its function as a carbon nucleophile precursor.[2][3] This guide will focus exclusively on the properties and applications of this compound, (CH₃)₃SiCH₂CO₂CH₃.

Molecular Structure and Physicochemical Properties

The molecular integrity and behavior of this compound are dictated by its structure and resulting physical properties. The presence of the silicon atom and the ester functionality defines its reactivity and handling characteristics.

Molecular Structure

The structure consists of a central silicon atom bonded to three methyl groups and a methylene bridge, which in turn is connected to a methyl ester group.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing essential information for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂Si | [1] |

| Molecular Weight | 146.26 g/mol | |

| CAS Number | 2916-76-9 | [1] |

| Appearance | Colorless Liquid | |

| Boiling Point | 38-39 °C / 13 mmHg | |

| Density | 0.891 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.414 |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from its carboxylic acid precursor, (trimethylsilyl)acetic acid.

-

¹H NMR (Predicted):

-

δ ~3.7 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

-

δ ~2.0 ppm (s, 2H): Protons of the α-methylene group (-CH₂-).

-

δ ~0.1 ppm (s, 9H): Protons of the trimethylsilyl group (-Si(CH₃)₃). (Prediction based on standard chemical shifts and data for (trimethylsilyl)acetic acid).[4]

-

-

¹³C NMR (Predicted):

-

δ ~172 ppm: Carbonyl carbon (C=O).

-

δ ~51 ppm: Methoxy carbon (-OCH₃).

-

δ ~28 ppm: Methylene carbon (-CH₂-).

-

δ ~-2 ppm: Trimethylsilyl carbons (-Si(CH₃)₃). (Prediction based on standard chemical shifts).

-

-

Infrared (IR) Spectroscopy (Predicted):

-

~2960-2850 cm⁻¹: C-H stretching (alkyl).

-

~1740 cm⁻¹: Strong C=O stretching (ester).

-

~1250 cm⁻¹: Si-CH₃ symmetric deformation.

-

~1160 cm⁻¹: C-O stretching (ester).

-

~840 cm⁻¹: Si-C stretching. (Prediction based on characteristic group frequencies).

-

Synthesis of this compound

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, (trimethylsilyl)acetic acid. This method is robust, high-yielding, and utilizes common laboratory reagents.

Causality Behind Experimental Choices

The Fischer esterification is an equilibrium process. To drive the reaction toward the product (the ester), one must either remove the water byproduct as it forms or use a large excess of one of the reactants. In this protocol, methanol is used as both the reactant and the solvent, serving as a large excess to shift the equilibrium towards the desired methyl ester. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. The workup procedure is designed to remove the excess methanol, the acid catalyst, and any unreacted carboxylic acid, yielding the pure ester after distillation.

Experimental Protocol: Fischer Esterification

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (trimethylsilyl)acetic acid (13.2 g, 0.1 mol).

-

Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL).

-

Reaction: Heat the reaction mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by brine (50 mL).

-

Isolation: Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate on a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Key Synthetic Applications: The Peterson Olefination

The primary application for this compound is as a precursor to a stabilized carbanion for use in the Peterson olefination. This reaction is a powerful alternative to the Wittig reaction for the synthesis of alkenes.

Mechanism and Expertise

-

Deprotonation: The process begins with the deprotonation of this compound at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step is critical as it generates the key nucleophilic species, an α-silyl ester enolate. The choice of LDA is deliberate; its steric bulk prevents it from acting as a nucleophile towards the ester carbonyl, ensuring clean deprotonation.

-

Nucleophilic Addition: The generated enolate then reacts with a ketone or aldehyde. This addition forms a β-hydroxysilane intermediate.

-

Elimination: This intermediate is not typically isolated. Upon acidic or basic workup, it undergoes elimination to form an α,β-unsaturated ester and a silanol byproduct. A key feature of the Peterson olefination is its stereochemical control; acidic and basic conditions promote anti- and syn-elimination, respectively, allowing for the selective formation of either the (E) or (Z) alkene isomer from the same intermediate.

Figure 3: Logical flow of the Peterson Olefination using this compound.

This reaction is highly valued in drug development and natural product synthesis for its reliability in constructing complex carbon skeletons with high stereochemical fidelity.

Safety and Handling

This compound is a flammable liquid and an irritant.

-

Hazards:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this reagent in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

This compound is a valuable C2-synthon in organic chemistry. Its utility is primarily derived from its ability to form a stabilized α-silyl carbanion, which serves as a key intermediate in the Peterson olefination. This reaction provides a reliable and stereocontrolled route to α,β-unsaturated esters, making the title compound an important tool for synthetic chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. (2018). MDPI. Available at: [Link]

-

Peterson Olefination. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Methyl(trimethylsilyl)acetate. (n.d.). NIST WebBook. Available at: [Link]

-

Exploring the Synthesis and Applications of Trimethylsilyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. (2002). ACS Publications. Available at: [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Silylation Reagents. (n.d.). Regis Technologies. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Preparation of Methyl (trimethylsilyl)acetate

Foreword: The Strategic Importance of Methyl (trimethylsilyl)acetate in Modern Synthesis

This compound, a key silyl ketene acetal, has emerged as a cornerstone reagent in contemporary organic synthesis. Its utility, particularly for research scientists and professionals in drug development, lies in its ability to serve as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis and preparation of this pivotal compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of this compound is paramount for its successful synthesis, purification, and application.

| Property | Value |

| Chemical Formula | C₆H₁₄O₂Si |

| Molecular Weight | 146.26 g/mol |

| Boiling Point | 38-39 °C at 13 mmHg[1] |

| Density | 0.891 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.414[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the trimethylsilyl group and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum is crucial for confirming the presence of the carbonyl carbon, the silylated carbon, and the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O stretching vibration of the ester group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl compounds.

Core Synthetic Methodologies: A Comparative Analysis

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product.

| Synthetic Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Deprotonation-Silylation | Methyl acetate, Strong Base (e.g., LDA), Trimethylsilyl chloride | Good to Excellent | High yields, well-established | Requires cryogenic temperatures, stoichiometric use of strong base |

| Hydrosilylation | α,β-Unsaturated ester, Hydrosilane, Catalyst (e.g., Rhodium or Borane) | High | Atom-economical, avoids salt byproducts | May require specialized catalysts, potential for side reactions |

| From α-Halo Esters | α-Halo methyl acetate, Metal (e.g., Zn, Na), Trimethylsilyl chloride | Moderate to Good | Milder conditions than strong bases | Stoichiometric use of metal, formation of metal halide waste |

Experimental Protocols: A Step-by-Step Guide

Method 1: Deprotonation-Silylation of Methyl Acetate

This is the most common and reliable laboratory-scale synthesis, relying on the in-situ generation of the lithium enolate of methyl acetate followed by trapping with an electrophilic silicon source.

Reaction Workflow:

Caption: Simplified mechanism of hydrosilylation.

Detailed Protocol:

-

Catalyst Activation: In a nitrogen-flushed flask, a catalytic amount of a suitable transition metal catalyst (e.g., a rhodium complex) or tris(pentafluorophenyl)borane is dissolved in an anhydrous, non-protic solvent such as toluene. [2]2. Reaction Mixture: To this solution, the α,β-unsaturated ester (e.g., methyl acrylate) and the hydrosilane (e.g., triethylsilane) are added.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) and monitored by GC or TLC for the disappearance of the starting materials.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Causality in Experimental Choices:

-

Catalyst Selection: The choice of catalyst is crucial for achieving high selectivity for the desired silyl ketene acetal over other possible hydrosilylation products. Tris(pentafluorophenyl)borane has been shown to be a highly effective catalyst for this transformation. [2]* Substrate Choice: This method is particularly applicable to α,β-unsaturated esters. The electron-withdrawing nature of the ester group facilitates the catalytic cycle.

Industrial Scale Considerations

For the large-scale production of silyl ketene acetals, factors such as cost, safety, and waste generation become paramount. While the deprotonation-silylation method is robust, the requirement for cryogenic temperatures and stoichiometric amounts of a strong base can be challenging and costly to implement on an industrial scale.

The hydrosilylation route is more attractive from an industrial perspective due to its atom economy and avoidance of salt waste streams. [2]Another potential industrial route involves the reaction of an α-halo ester with a metal, such as zinc (a Reformatsky-type reaction), in the presence of a silylating agent. [3][4]This method can be performed under milder conditions than the strong base method.

A Chinese patent describes a method for the synthesis of trimethylsilyl acetate (a C-silylated isomer) from sodium acetate and trimethylchlorosilane using a phase-transfer catalyst, which could potentially be adapted for the synthesis of the O-silylated isomer on an industrial scale. [5]

Applications in Drug Development and Advanced Synthesis

This compound is a valuable precursor in numerous synthetic transformations, including:

-

Mukaiyama Aldol Reaction: As a nucleophile in Lewis acid-catalyzed additions to aldehydes and ketones to form β-hydroxy esters.

-

Michael Additions: In conjugate additions to α,β-unsaturated carbonyl compounds.

-

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed to achieve enantioselective additions, providing access to chiral building blocks for drug synthesis.

-

Peterson Olefination: It can undergo Peterson olefination to yield α,β-unsaturated esters. [1]

Conclusion

The synthesis of this compound is a well-established yet continually evolving field. The choice of synthetic methodology is dictated by the specific requirements of the researcher or organization, balancing factors such as scale, cost, and desired purity. A thorough understanding of the underlying reaction mechanisms and the rationale for experimental choices, as detailed in this guide, is essential for the successful and efficient preparation of this versatile and valuable synthetic intermediate.

References

-

Organic Syntheses, Coll. Vol. 9, p.742 (1998); Vol. 72, p.163 (1995). [Link]

-

Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 77, p.184 (2000). [Link]

-

Organic Syntheses, Vol. 88, p.121 (2011). [Link]

-

Organic Syntheses, Vol. 85, p.248 (2008). [Link]

- CN103755734A - Synthesis method of trimethylsilyl acetate - Google P

-

Organic Syntheses, Vol. 86, p.304 (2009). [Link]

-

Organic Syntheses, Vol. 95, p.374 (2018). [Link]

-

Organic Syntheses, Coll. Vol. 7, p.509 (1990); Vol. 64, p.118 (1986). [Link]

-

Organic Syntheses, Coll. Vol. 6, p.711 (1988); Vol. 55, p.127 (1976). [Link]

-

Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 65, p.81 (1987). [Link]

-

Methyl(trimethylsilyl)acetate - NIST. [Link]

- US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google P

-

Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules) - YouTube. [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. [Link]

-

Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... - ResearchGate. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. [Link]

-

Ethyl (trimethylsilyl)acetate - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl (trimethylsilyl)acetate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic and organometallic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is critical for structure elucidation, purity assessment, and reaction monitoring. This guide provides a detailed technical analysis of the 1H NMR spectrum of methyl (trimethylsilyl)acetate, an organosilicon compound of interest in synthetic chemistry.

Organosilicon compounds, characterized by carbon-silicon bonds, often exhibit unique spectral features in NMR due to the electronic properties of the silicon atom. Silicon is less electronegative than carbon, leading to distinct shielding effects on nearby protons. This guide will delve into the theoretical basis for the predicted 1H NMR spectrum of this compound, provide a detailed experimental protocol for its acquisition, and discuss the interpretation of the spectral data. The principles and methodologies discussed herein are broadly applicable to the NMR analysis of a wide range of organosilicon compounds.[1][2]

Molecular Structure and Proton Environments

The first step in interpreting any NMR spectrum is to analyze the molecular structure and identify the chemically distinct proton environments. In this compound, there are three such environments, as illustrated below.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl (trimethylsilyl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of silicon-containing moieties into organic molecules has become a cornerstone of modern synthetic chemistry and drug discovery. The trimethylsilyl (TMS) group, in particular, offers unique steric and electronic properties that can profoundly influence a molecule's reactivity, stability, and biological activity. Among the various classes of organosilicon compounds, α-silyl esters such as methyl (trimethylsilyl)acetate and its derivatives are versatile intermediates. A thorough understanding of their structural features is paramount for their effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as a powerful, non-destructive technique for the detailed structural elucidation of these molecules. This guide provides a comprehensive exploration of the ¹³C NMR analysis of this compound derivatives, delving into the theoretical underpinnings, practical experimental considerations, and the interpretation of spectral data, with a focus on the influence of the trimethylsilyl group and other substituents on carbon chemical shifts.

Fundamental Principles of ¹³C NMR in the Context of Organosilicon Esters

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In the case of this compound derivatives, the presence of the silicon atom introduces unique electronic effects that significantly influence the ¹³C NMR spectrum.

The Electronic Influence of the Trimethylsilyl Group

The trimethylsilyl group exerts a combination of inductive and steric effects, which are critical to understanding the ¹³C NMR spectra of α-silyl esters.

-

Inductive Effect (σ-donation): Silicon is less electronegative than carbon. Consequently, the Si-C bond is polarized towards the carbon atom, leading to an increase in electron density on the α-carbon. This electron-donating inductive effect results in an upfield shift (lower ppm value) for the α-carbon compared to its non-silylated counterpart.

-

Steric Effects (γ-gauche effect): The bulky trimethylsilyl group can induce steric compression, particularly with substituents on the α-carbon or the ester moiety. This steric hindrance can lead to through-space interactions that influence the chemical shifts of nearby carbons, often causing them to shift upfield. This is an example of the well-documented γ-gauche effect in NMR spectroscopy.

The interplay of these effects governs the precise chemical shifts observed in the ¹³C NMR spectra of these compounds.

Spectral Analysis of this compound and its Derivatives

A detailed examination of the ¹³C NMR spectra of a series of this compound derivatives reveals the systematic impact of substituents on the chemical shifts of the key carbon atoms: the carbonyl carbon (C=O), the α-carbon (CH-Si), the ester methyl carbon (O-CH₃), and the trimethylsilyl carbons (Si-(CH₃)₃).

Representative ¹³C NMR Chemical Shift Data

The following table summarizes typical ¹³C NMR chemical shifts for this compound and selected derivatives in CDCl₃. These values serve as a baseline for understanding substituent effects.

| Compound | Substituent (R) | δ (C=O) (ppm) | δ (Cα) (ppm) | δ (OCH₃) (ppm) | δ (Si(CH₃)₃) (ppm) |

| 1 | H | ~172 | ~28 | ~51 | ~-2 |

| 2 | CH₃ | ~175 | ~35 | ~51 | ~-3 |

| 3 | Ph | ~173 | ~40 | ~52 | ~-2 |

Note: These are approximate values and can vary slightly depending on the specific experimental conditions.

Interpretation of Chemical Shifts and Substituent Effects

-

Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the α-substituent. Electron-withdrawing groups on the α-carbon will deshield the carbonyl carbon, causing a downfield shift. For instance, in methyl 2-phenyl-2-(trimethylsilyl)acetate (3 ), the phenyl group's inductive and resonance effects can influence the carbonyl chemical shift.

-

α-Carbon (Cα): As previously discussed, the α-carbon is significantly shielded by the σ-donating effect of the trimethylsilyl group. Introducing an alkyl group at this position, as in methyl 2-(trimethylsilyl)propanoate (2 ), leads to a downfield shift of the α-carbon due to the replacement of a hydrogen with a more electron-donating but also sterically influential methyl group. The presence of a phenyl group in compound 3 results in a further downfield shift due to its anisotropic effect and inductive/resonance influences.

-

Ester Methyl Carbon (OCH₃): The chemical shift of the methyl ester carbon is generally less affected by α-substitution but can experience minor shifts due to long-range electronic and steric effects.

-

Trimethylsilyl Carbons (Si(CH₃)₃): The carbons of the trimethylsilyl group typically appear upfield, often at negative ppm values relative to TMS. Their chemical shift is relatively insensitive to changes at the α-position.

The following diagram illustrates the key electronic interactions that influence the ¹³C NMR chemical shifts in this compound.

Caption: Electronic influences on ¹³C chemical shifts in α-silylesters.

Experimental Protocols for High-Quality ¹³C NMR Acquisition

Obtaining high-resolution and artifact-free ¹³C NMR spectra of this compound derivatives requires careful attention to experimental parameters.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for these compounds due to its excellent dissolving power and relatively clean spectral window. Other deuterated solvents such as acetone-d₆ or benzene-d₆ can be used if solubility is an issue or to induce solvent shifts for resolving overlapping signals.

-

Concentration: For a standard 5 mm NMR tube, a concentration of 10-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. Higher concentrations can be used to reduce acquisition time, but may lead to line broadening.

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.

NMR Spectrometer Parameters

The following is a typical workflow for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Caption: Standard workflow for ¹³C NMR data acquisition.

Key Parameter Considerations:

-

Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 on Bruker spectrometers, is generally used. The 30° pulse angle is a good compromise between signal intensity and the need for longer relaxation delays.

-

Relaxation Delay (D1): Quaternary carbons and carbons in sterically hindered environments, including the carbonyl and α-carbons in some derivatives, can have long spin-lattice relaxation times (T₁). A sufficiently long relaxation delay (D1) of 2-5 seconds is crucial to ensure complete relaxation between scans and obtain quantitative signal intensities.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR. The number of scans will depend on the sample concentration and can range from a few hundred to several thousand for dilute samples.

Advanced NMR Techniques for Structural Confirmation

For complex derivatives or for unambiguous assignment of all carbon signals, advanced NMR experiments can be invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. This is particularly useful for confirming the assignment of the α-carbon and the methyl groups in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing definitive C-H connectivity information.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between carbons and protons (typically over 2-3 bonds). It is extremely useful for assigning quaternary carbons, such as the carbonyl carbon, by observing its correlation with nearby protons. For example, the carbonyl carbon in this compound will show a correlation to the protons of the O-CH₃ group.

-

¹³C-¹H and ¹³C-²⁹Si Coupling: While proton-decoupled spectra are standard, observing one-bond ¹³C-¹H coupling constants can provide information about the hybridization of the carbon atom. Two- and three-bond ¹³C-²⁹Si coupling constants can sometimes be observed and can provide further structural insights, although these are often small and may require specialized experiments to detect.

Conclusion

The ¹³C NMR analysis of this compound derivatives is a powerful tool for their structural characterization. A thorough understanding of the electronic and steric effects of the trimethylsilyl group, combined with careful experimental design and the application of advanced NMR techniques, allows for the unambiguous assignment of all carbon resonances. This detailed structural information is essential for researchers and scientists working in organic synthesis and drug development to understand the properties and reactivity of these versatile organosilicon compounds.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Kalikhman, I. D., & Pestunovich, V. A. (2009). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons, Ltd. [Link]

-

Fessenden, R. J., & Fessenden, J. S. (1980). Convenient synthesis of.alpha.-silyl esters. The Journal of Organic Chemistry, 45(1), 22–25. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved January 12, 2026, from [Link]

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Methyl (trimethylsilyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing Methyl (trimethylsilyl)acetate in Modern Analysis

In the landscape of analytical chemistry, particularly within metabolomics and pharmaceutical research, derivatization is a cornerstone technique for enhancing the suitability of molecules for gas chromatography-mass spectrometry (GC-MS) analysis.[1] Trimethylsilyl (TMS) derivatives, such as this compound, are paramount in this context. This compound, with the chemical formula C₆H₁₄O₂Si and a molecular weight of 146.26 g/mol , is often encountered as a derivatized product of acetic acid or as a building block in organic synthesis.[2]

Understanding the electron ionization (EI) fragmentation pattern of this molecule is not merely an academic exercise. For the drug development professional, it could be key to identifying a metabolic byproduct. For the materials scientist, it may be a marker for silicone polymer degradation. Therefore, a deep, mechanistic understanding of its behavior within a mass spectrometer is critical for accurate compound identification and structural elucidation. This guide provides an in-depth analysis of the fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry.

The Analytical Imperative: Why GC-EI-MS?

The choice of Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is deliberate and strategic for analyzing volatile, thermally stable compounds like this compound.

-

Gas Chromatography (GC): This technique provides exquisite separation of volatile compounds from a complex matrix. For a TMS derivative, the volatility is significantly enhanced compared to its parent carboxylic acid, making it an ideal candidate for GC analysis.[1]

-

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule. This energy input induces reproducible and extensive fragmentation.[3][4] The resulting mass spectrum is a characteristic "fingerprint" that can be used for unambiguous library matching and structural confirmation. While the molecular ion may be weak or absent in some cases, the rich fragmentation pattern is highly informative.[5]

The synergy between GC's separation power and EI-MS's specific fragmentation patterns provides a robust and reliable analytical workflow.

Visualizing the Analytical Workflow

The logical flow from sample to data in a typical GC-MS experiment is a foundational concept. The following diagram illustrates this standardized process.

Caption: A typical experimental workflow for the analysis of silylated compounds by GC-MS.

Deconstructing the Molecule: The Fragmentation Pathways

Upon entering the ion source, the this compound molecule is bombarded by high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 146. This radical cation is energetically unstable and rapidly undergoes a series of predictable fragmentation reactions to yield more stable ions.

The fragmentation of TMS derivatives is well-documented and often dominated by cleavages associated with the silicon atom.[6] The primary driving force is the formation of highly stable silicon-containing cations.

Key Fragmentation Reactions

The mass spectrum of this compound is characterized by several key fragment ions. The following diagram and explanations detail the genesis of these ions.

Caption: Major EI fragmentation pathways of this compound.

-

Formation of [M-15]⁺ (m/z 131): The most common initial fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) from the trimethylsilyl group.[5] This α-cleavage results in a stable, resonance-stabilized silicon-centered cation. The relative stability of this ion makes the peak at m/z 131 a prominent feature in the spectrum.

-

Formation of the Base Peak, [Si(CH₃)₃]⁺ (m/z 73): The cleavage of the bond between the silyl group and the acetate methylene group is highly favorable. This leads to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺. This ion is exceptionally stable, and as a result, it typically forms the base peak (the most intense peak) in the mass spectra of TMS derivatives. Its presence is a strong diagnostic marker for a TMS-derivatized compound.

-

Formation of [M-31]⁺ (m/z 115): The loss of a methoxy radical (•OCH₃, 31 Da) from the ester functional group results in the formation of a trimethylsilylmethyl acylium ion. This fragmentation pathway is common for methyl esters and contributes a significant peak at m/z 115.

-

Formation of [COOCH₃]⁺ (m/z 59): Cleavage can also result in charge retention on the carbomethoxy fragment, yielding an ion at m/z 59. While typically less intense than the silicon-containing fragments, its presence helps to confirm the methyl ester portion of the molecule.

Data Summary: Characteristic Ions

The following table provides a concise summary of the principal ions observed in the electron ionization mass spectrum of this compound. The relative intensity values are representative and can vary slightly based on instrumentation and analytical conditions.

| m/z | Proposed Ion Structure | Ion Type | Putative Mechanism | Representative Relative Intensity |

| 146 | [(CH₃)₃Si-CH₂-COOCH₃]⁺• | Molecular Ion (M⁺•) | Electron Ionization | Low (~1-5%) |

| 131 | [(CH₃)₂Si⁺-CH₂-COOCH₃] | [M-15]⁺ | Loss of •CH₃ from TMS group | High (~60-80%) |

| 115 | [(CH₃)₃Si-CH₂-C≡O⁺] | [M-31]⁺ | Loss of •OCH₃ from ester | Moderate (~20-40%) |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl Cation | Cleavage of Si-CH₂ bond | Base Peak (100%) |

| 59 | [O=C-OCH₃]⁺ | Carbomethoxy Cation | Cleavage of CH₂-COO bond | Moderate (~15-30%) |

Field-Proven Methodology: A Standard Operating Protocol

To ensure the trustworthiness and reproducibility of results, a well-defined analytical protocol is essential. The following method outlines a robust approach for the GC-MS analysis of this compound.

Objective: To acquire a full-scan electron ionization mass spectrum of this compound for identification and structural confirmation.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer with EI source (e.g., Quadrupole)

Materials:

-

Sample containing or derivatized to this compound

-

High-purity Helium (carrier gas)

-

Appropriate solvent (e.g., Hexane, Ethyl Acetate)

Protocol Steps:

-

GC Column Installation & Conditioning:

-

Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Condition the column according to the manufacturer's instructions to ensure a stable baseline. Causality: Proper conditioning removes residual impurities and stationary phase bleed, preventing spectral interference.

-

-

Injector Configuration:

-

Set injector temperature to 250 °C. Causality: Ensures rapid and complete vaporization of the analyte without thermal degradation.

-

Operate in split mode (e.g., 20:1 split ratio) to avoid overloading the column and detector.

-

Use a constant flow mode for the Helium carrier gas at 1.0 mL/min.

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 2 minutes.

-

Causality: The initial hold allows for focusing of the analyte band at the head of the column. The ramp ensures efficient separation from other components, and the final hold ensures elution of the analyte.

-

-

Mass Spectrometer Configuration:

-

Set MS transfer line temperature to 280 °C. Causality: Prevents condensation of the analyte as it transfers from the GC to the MS.

-

Set ion source temperature to 230 °C.

-

Ensure electron energy is set to 70 eV for standard EI fragmentation.

-

Acquire data in full scan mode over a mass range of m/z 40-200. Causality: This range comfortably covers the molecular ion and all expected major fragments.

-

Implement a solvent delay of 3-4 minutes to protect the filament from the solvent front.

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[2]

-

Manually verify the presence and relative abundances of the key fragment ions (m/z 131, 115, 73, 59) as detailed in this guide.

-

Concluding Remarks

The mass spectrometric fragmentation of this compound is a well-defined process governed by the fundamental principles of ion chemistry. The spectrum is dominated by the formation of the highly stable trimethylsilyl cation at m/z 73, which serves as a definitive marker for this class of compounds. By understanding the mechanisms that lead to the formation of this and other key fragments, such as the [M-15]⁺ ion, analysts can confidently identify this compound in complex matrices. The protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers leveraging GC-MS in their analytical workflows, ensuring both accuracy and reliability in their findings.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl(trimethylsilyl)acetate. In NIST Chemistry WebBook. Retrieved from [Link]2]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]6]

-

Sparkman, O. D., & Field, F. H. (2011). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. (General reference for fragmentation principles)[3][4]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. (General reference for fragmentation of TMS derivatives)[5]

-

Supelco. (n.d.). A Practical Guide to Silylation. MilliporeSigma. (General reference for derivatization techniques)[1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl(trimethylsilyl)acetate [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. researchgate.net [researchgate.net]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl (trimethylsilyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of Methyl (trimethylsilyl)acetate (CAS No. 2916-76-9), a versatile building block in organic synthesis. As a crucial reagent in drug discovery and development, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and process scale-up. This document moves beyond a simple data sheet to offer practical insights and detailed experimental protocols, ensuring both scientific accuracy and field-proven applicability.

Introduction to this compound

This compound, with the linear formula (CH₃)₃SiCH₂CO₂CH₃, is a silyl-protected acetic acid derivative. Its utility in organic chemistry is significant, particularly in the formation of carbon-carbon bonds through enolate chemistry. A notable application includes its reaction with lithium diisopropylamide (LDA) to generate methyl lithiotrimethylsilylacetate, a key intermediate in various synthetic pathways. A precise knowledge of its physical properties, such as boiling point and density, is fundamental for its safe storage, accurate measurement, and successful application in synthetic protocols.

Core Physical Properties

The accurate determination and application of physical property data are critical for consistent and reproducible experimental outcomes. The boiling point and density of this compound are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 38-39 °C | at 13 mmHg | [1][2][3][4] |

| 62-64 °C | Not specified | [5] | |

| Density | 0.891 g/mL | at 25 °C | [1][2][3][4] |

Note: It is crucial to consider the pressure at which the boiling point is measured, as it significantly influences the observed temperature.

Experimental Determination of Physical Properties

To ensure the highest level of accuracy and reproducibility in the laboratory, this section details the standard operating procedures for determining the boiling point and density of liquid reagents like this compound.

Boiling Point Determination (Micro-Method)

For valuable or small-scale samples, the micro-boiling point determination method is a highly efficient and accurate technique.[6] This method relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Apparatus Setup:

-

Attach a small test tube (e.g., 6 x 50 mm) containing approximately 0.5 mL of this compound to a thermometer using a rubber band.

-

The bottom of the test tube should be aligned with the thermometer bulb.[6]

-

Place a sealed-end capillary tube, open end down, into the test tube.[7]

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate with a stirrer).[6] The thermometer bulb should be positioned just below the upper opening of the side arm of the Thiele tube.[6]

-

-

Heating and Observation:

-

Gently heat the heating bath to achieve a temperature increase of approximately 5-10 °C per minute.[6]

-

Observe the capillary tube. An initial stream of bubbles will be expelled as the trapped air expands.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6] At this point, cease heating.

-

-

Boiling Point Reading:

-

Allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.[6] Record this temperature.

-

The causality behind this method lies in the principle of vapor pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the equilibrium point where the vapor pressure equals the external pressure.

Workflow for Micro-Boiling Point Determination

Caption: Workflow for the experimental determination of boiling point using the micro-method.

Density Determination (Pycnometer Method)

The use of a pycnometer provides a highly precise method for determining the density of a liquid. This method relies on accurately measuring the mass of a known volume of the liquid.

-

Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).

-

Accurately weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water of a known temperature and weigh it (m₂). The volume of the pycnometer (V) can be confirmed using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the pycnometer in a thermostatic bath set to a specific temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.[8]

-

Carefully dry the exterior of the pycnometer and accurately weigh it (m₃).

-

-

Calculation:

-

The mass of the this compound is calculated as (m₃ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = (m₃ - m₁) / V

-

This protocol is self-validating as the initial calibration with a standard (water) ensures the accuracy of the pycnometer's volume. Meticulous temperature control is crucial as density is temperature-dependent.

Logical Flow for Density Determination via Pycnometry

Caption: Logical flow for determining the density of a liquid using a pycnometer.

Conclusion